molecular formula C20H17F3N4O3 B2592147 3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034260-81-4

3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2592147
CAS No.: 2034260-81-4
M. Wt: 418.376
InChI Key: SXPKJXKDOABRMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-(6-(trifluoromethyl)nicotinoyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H17F3N4O3 and its molecular weight is 418.376. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Substituted quinazoline derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. For instance, the synthesis of substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones has shown promising in vitro antibacterial activity against Escherichia coli and Salmonella typhi, as well as antifungal activity against Aspergillus niger and Penicillium chrysogenum (Ravi R. Vidule, 2011).

Antihypertensive Agents

The synthesis of specific quinazoline dione derivatives has been explored for their hypotensive activities. These compounds were tested for their effects on relaxing blood vessels, with some showing significant activity, indicating potential applications in the development of antihypertensive drugs (Y. Eguchi et al., 1991).

Herbicidal Activity

Novel triketone-containing quinazoline-2,4-dione derivatives have been synthesized and shown to possess excellent herbicidal activity against both broadleaf and monocotyledonous weeds. This research opens up new avenues for the development of herbicides with broad-spectrum weed control and excellent crop selectivity (Da-Wei Wang et al., 2014).

Antitumor Activity

The design and synthesis of novel quinazolinone derivatives have been undertaken with the goal of identifying potent anticancer agents. A series of these compounds have been evaluated for cytotoxic activity against cancer cell lines, with some showing promising results, highlighting the potential of quinazoline derivatives in cancer therapy (Safoora Poorirani et al., 2018).

Chemical Synthesis Enhancements

Innovative synthetic methods for quinazoline-2,4-diones utilizing carbon dioxide and other green chemistry approaches have been developed. These methods offer environmentally friendly, cost-effective, and scalable production of quinazoline derivatives, which are crucial for pharmaceutical and medicinal chemistry applications (E. Vessally et al., 2017).

Properties

IUPAC Name

3-[1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N4O3/c21-20(22,23)16-6-5-12(11-24-16)17(28)26-9-7-13(8-10-26)27-18(29)14-3-1-2-4-15(14)25-19(27)30/h1-6,11,13H,7-10H2,(H,25,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPKJXKDOABRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)C4=CN=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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